![molecular formula C9H17NO2 B3024251 3-(Oxan-2-yloxy)pyrrolidine CAS No. 889940-09-4](/img/structure/B3024251.png)
3-(Oxan-2-yloxy)pyrrolidine
Overview
Description
“3-(Oxan-2-yloxy)pyrrolidine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular formula of “3-(Oxan-2-yloxy)pyrrolidine” is C9H17NO2 .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, compounds were synthesized by coupling 2′-deoxyinosine with the corresponding 3R and 3S pyrrolidine-3-ol in the presence of PyBOP, DIPEA in dry DMSO .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The molecular weight of “3-(Oxan-2-yloxy)pyrrolidine” is approximately 171.237 Da .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their versatility in chemical reactions . They can be used in ring construction from different cyclic or acyclic precursors, or in the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely use it due to several key features:
Histone Deacetylase (HDAC) Inhibition
Researchers have designed spiro[pyrrolidine-3,3’-oxindoles] as potential anti-breast cancer agents with dual activity against HDAC2 and prohibitin 2 (PHB2) enzymes .
Protein–Protein Interaction Modulation
Pyrrolidine-2,3-dione derivatives stabilize the 14-3-3-PMA2 protein–protein interaction in Nicotiana tabacum .
Anti-Parasitic Activity
Compounds derived from 3-(Oxan-2-yloxy)pyrrolidine exhibit promising activity against parasitic nematodes (xL3 motility and L4 development) .
Mechanism of Action
While the specific mechanism of action for “3-(Oxan-2-yloxy)pyrrolidine” is not mentioned in the retrieved papers, pyrrolidine derivatives are known to exhibit a wide range of biological activities . These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Safety and Hazards
While specific safety and hazard information for “3-(Oxan-2-yloxy)pyrrolidine” is not available, general safety measures for handling pyrrolidine include avoiding inhalation, ingestion, and contact with skin and eyes . Pyrrolidine is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage .
Future Directions
Pyrrolidine derivatives, including “3-(Oxan-2-yloxy)pyrrolidine”, hold promise for future pharmacological applications . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research could focus on exploring the potential therapeutic applications of these compounds .
properties
IUPAC Name |
3-(oxan-2-yloxy)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424588 | |
Record name | 3-(oxan-2-yloxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-2-yloxy)pyrrolidine | |
CAS RN |
183540-38-7 | |
Record name | 3-(oxan-2-yloxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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